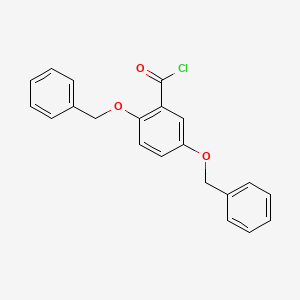
2,5-Bis(benzyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two benzyloxy groups attached to the benzene ring at the 2 and 5 positions, and a benzoyl chloride group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Bis(benzyloxy)benzoyl chloride can be synthesized through a multi-step process. One common method involves the initial formation of 2,5-dihydroxybenzoyl chloride, which is then subjected to benzylation. The benzylation process typically involves the reaction of 2,5-dihydroxybenzoyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(benzyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Oxidation: The benzyloxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Applications De Recherche Scientifique
2,5-Bis(benzyloxy)benzoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(benzyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and derivatives. The benzyloxy groups can also participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analogue with only one benzoyl chloride group.
2,5-Dihydroxybenzoyl Chloride: A precursor in the synthesis of 2,5-Bis(benzyloxy)benzoyl chloride.
2,5-Dibenzyloxybenzoic Acid: A related compound with carboxylic acid functionality instead of the benzoyl chloride group.
Uniqueness
This compound is unique due to the presence of two benzyloxy groups, which enhance its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from simpler benzoyl chlorides and related compounds, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
94880-44-1 |
|---|---|
Formule moléculaire |
C21H17ClO3 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2,5-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clé InChI |
WASVICACHISMJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)




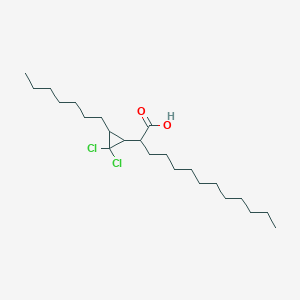
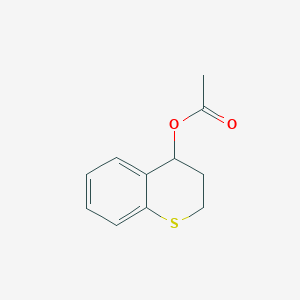
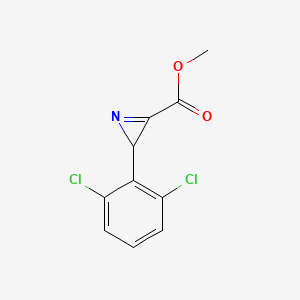

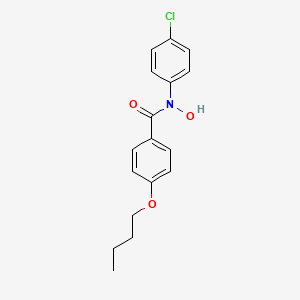
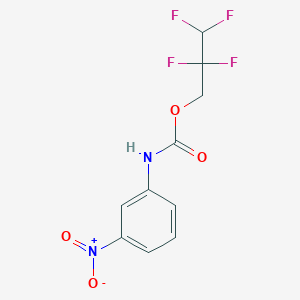
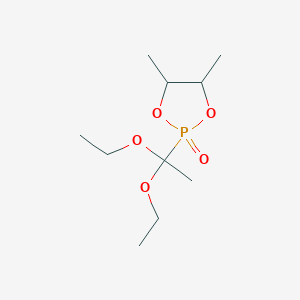
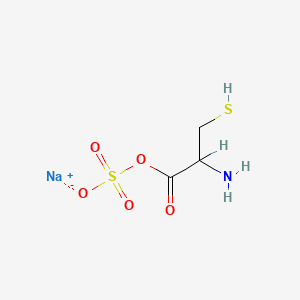
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
